(5Z)-5-[(5-bromo-3-methoxy-2-prop-2-ynoxyphenyl)methylidene]-2-(3-chloro-2-methylanilino)-1,3-thiazol-4-one
Description
5-[5-bromo-3-methoxy-2-(2-propynyloxy)benzylidene]-2-(3-chloro-2-methylanilino)-1,3-thiazol-4(5H)-one is a complex organic compound with a unique structure that includes bromine, chlorine, methoxy, and propynyloxy groups
Properties
Molecular Formula |
C21H16BrClN2O3S |
|---|---|
Molecular Weight |
491.8 g/mol |
IUPAC Name |
(5Z)-5-[(5-bromo-3-methoxy-2-prop-2-ynoxyphenyl)methylidene]-2-(3-chloro-2-methylphenyl)imino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C21H16BrClN2O3S/c1-4-8-28-19-13(9-14(22)11-17(19)27-3)10-18-20(26)25-21(29-18)24-16-7-5-6-15(23)12(16)2/h1,5-7,9-11H,8H2,2-3H3,(H,24,25,26)/b18-10- |
InChI Key |
CZPRBQZLUDFICQ-ZDLGFXPLSA-N |
Isomeric SMILES |
CC1=C(C=CC=C1Cl)N=C2NC(=O)/C(=C/C3=C(C(=CC(=C3)Br)OC)OCC#C)/S2 |
Canonical SMILES |
CC1=C(C=CC=C1Cl)N=C2NC(=O)C(=CC3=C(C(=CC(=C3)Br)OC)OCC#C)S2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 5-[5-bromo-3-methoxy-2-(2-propynyloxy)benzylidene]-2-(3-chloro-2-methylanilino)-1,3-thiazol-4(5H)-one involves multiple steps. The starting materials typically include 5-bromo-2-hydroxy-3-methoxybenzaldehyde and 3-chloro-2-methylaniline. The synthetic route may involve the following steps:
Formation of the benzylidene intermediate: This step involves the condensation of 5-bromo-2-hydroxy-3-methoxybenzaldehyde with 2-propynyloxybenzaldehyde under basic conditions to form the benzylidene intermediate.
Thiazole ring formation: The benzylidene intermediate is then reacted with 3-chloro-2-methylaniline and a thioamide to form the thiazole ring.
Final product formation: The final step involves the cyclization of the intermediate to form the desired compound.
Chemical Reactions Analysis
5-[5-bromo-3-methoxy-2-(2-propynyloxy)benzylidene]-2-(3-chloro-2-methylanilino)-1,3-thiazol-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine and chlorine atoms in the compound can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium cyanide.
Addition: The propynyloxy group can participate in addition reactions with electrophiles such as hydrogen halides or halogens.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may have potential as a bioactive molecule, with applications in the study of enzyme inhibition or receptor binding.
Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry: The compound may find use in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 5-[5-bromo-3-methoxy-2-(2-propynyloxy)benzylidene]-2-(3-chloro-2-methylanilino)-1,3-thiazol-4(5H)-one is not well-understood. it is likely to interact with specific molecular targets, such as enzymes or receptors, through its various functional groups. The bromine, chlorine, and methoxy groups may play a role in binding to these targets, while the thiazole ring could be involved in the compound’s overall bioactivity.
Comparison with Similar Compounds
Similar compounds to 5-[5-bromo-3-methoxy-2-(2-propynyloxy)benzylidene]-2-(3-chloro-2-methylanilino)-1,3-thiazol-4(5H)-one include:
5-bromo-2-hydroxy-3-methoxybenzaldehyde: A precursor in the synthesis of the target compound.
3-chloro-2-methylaniline: Another precursor used in the synthesis.
5-bromo-3-methoxysalicylaldehyde: A compound with a similar structure but lacking the thiazole ring.
2-hydroxy-5-methoxybenzaldehyde: A related compound with similar functional groups.
The uniqueness of 5-[5-bromo-3-methoxy-2-(2-propynyloxy)benzylidene]-2-(3-chloro-2-methylanilino)-1,3-thiazol-4(5H)-one lies in its combination of functional groups and the presence of the thiazole ring, which may confer unique chemical and biological properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
